The Bordetella Ferric Enterobactin Uptake (Bfe) System: A Potential Target for Novel Antimicrobials
The Bordetella Ferric Enterobactin Uptake (Bfe) System: A Potential Target for Novel Antimicrobials
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel therapeutic targets. For pathogenic bacteria, the acquisition of essential nutrients, such as iron, from the host environment is a critical virulence factor. The Bordetella genus, which includes the causative agent of whooping cough, Bordetella pertussis, has evolved sophisticated mechanisms to scavenge iron. One such mechanism is the Bordetella ferric enterobactin (B1671361) (Bfe) uptake system. This technical guide provides a comprehensive overview of the Bfe system, detailing its molecular components, regulatory pathways, and the experimental protocols used to elucidate its function. This information is intended to serve as a resource for researchers and drug development professionals interested in targeting this essential pathway for antimicrobial intervention.
Core Components and Function
The Bfe system is primarily responsible for the uptake of ferric enterobactin, a siderophore produced by other bacteria.[1][2] This system allows Bordetella to utilize siderophores present in its environment, a process known as siderophore piracy. The key components of the Bfe system are:
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BfeA: An outer membrane receptor responsible for the binding and transport of ferric enterobactin into the periplasm.[1][2]
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BfeR: A transcriptional regulator that controls the expression of bfeA.[1][2]
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TonB: An energy-transducing protein complex in the inner membrane that is required for the transport of ferric enterobactin across the outer membrane. While the Bfe system is TonB-dependent for transport, the induction of bfeA transcription by enterobactin does not require TonB.[1]
Regulatory Signaling Pathway
The expression of the Bfe system is tightly regulated by the availability of iron and the presence of enterobactin. Under iron-depleted conditions, the transcription of bfeA is activated by the BfeR regulator in a mechanism that requires the siderophore enterobactin.[1][2] Interestingly, neuroendocrine catecholamines, such as epinephrine (B1671497) and norepinephrine, can also induce the transcription of bfeA, suggesting a potential link between the host's physiological state and the bacterium's iron acquisition machinery.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Bfe system.
| Component | Function | Regulation |
| BfeA | Outer membrane receptor for ferric enterobactin. | Upregulated by BfeR in the presence of enterobactin or catecholamines under iron-limiting conditions. |
| BfeR | Cytoplasmic transcriptional activator. | Activated by enterobactin and certain catecholamines. |
| TonB | Inner membrane energy transducer. | Required for BfeA-mediated transport. |
| Inducer | Effect on bfeA Transcription | Growth Promotion |
| Enterobactin | Strong induction | Yes |
| Norepinephrine | Strong induction | Yes |
| Epinephrine | Strong induction | Not specified |
| Dopamine | Strong induction | Not specified |
Experimental Protocols
bfeA Transcription Assay
This protocol is used to determine the ability of various compounds to induce the transcription of the bfeA gene.
Methodology:
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Bacterial Strain: Bordetella bronchiseptica containing a bfeA-lacZ transcriptional fusion.
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Growth Conditions: Bacteria are grown in iron-depleted Stainer-Scholte (SS) medium to mid-logarithmic phase.
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Induction: The bacterial culture is divided into aliquots, and potential inducing compounds (e.g., enterobactin, norepinephrine) are added at various concentrations. A control group with no added inducer is included.
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Incubation: Cultures are incubated at 37°C for a defined period (e.g., 4 hours).
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β-Galactosidase Assay: The activity of β-galactosidase is measured using a standard colorimetric assay (e.g., with o-nitrophenyl-β-D-galactopyranoside as a substrate). The absorbance is read at 420 nm.
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Data Analysis: β-galactosidase activity (in Miller units) is calculated and compared between the different treatment groups to determine the fold induction of bfeA transcription.
Siderophore Transport Assay
This protocol assesses the ability of the BfeA receptor to transport various siderophores.
Methodology:
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Bacterial Strain: Wild-type Bordetella bronchiseptica and a bfeA mutant strain.
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Growth Conditions: Bacteria are grown in iron-depleted SS medium.
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Radiolabeled Siderophore: A specific siderophore (e.g., 55Fe-enterobactin) is radiolabeled.
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Uptake Assay:
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Bacterial cells are harvested, washed, and resuspended in uptake buffer.
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The radiolabeled siderophore is added to the cell suspension.
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Aliquots are removed at various time points.
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Cells are collected by filtration and washed to remove unbound siderophore.
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Quantification: The amount of radioactivity associated with the cells is measured using a scintillation counter.
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Data Analysis: The rate of siderophore uptake is calculated for both the wild-type and bfeA mutant strains to determine the role of BfeA in the transport of the specific siderophore.
Drug Development Implications
The Bfe system represents a promising target for the development of novel anti-Bordetella agents. Inhibiting this system would starve the bacteria of a crucial nutrient, thereby hindering their growth and virulence. Potential therapeutic strategies include:
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Small molecule inhibitors of BfeA: Compounds that bind to the BfeA receptor and block the binding or transport of ferric enterobactin.
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Inhibitors of the BfeR regulator: Molecules that prevent the activation of BfeR, thereby downregulating the expression of bfeA.
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"Trojan Horse" approach: Synthesizing conjugates of an antibiotic and a siderophore that can be recognized and transported by BfeA. This would facilitate the targeted delivery of the antibiotic into the bacterial cell.
Further research is warranted to validate the Bfe system as a drug target and to identify potent and specific inhibitors. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. The Bordetella Bfe System: Growth and Transcriptional Response to Siderophores, Catechols, and Neuroendocrine Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bordetella bfe system: growth and transcriptional response to siderophores, catechols, and neuroendocrine catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
